5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine
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Overview
Description
5’-DMT-N1-Methyl-PseudoUridine is a modified nucleoside analog used extensively in the synthesis of RNA oligonucleotides. This compound is particularly significant in the field of RNA therapeutics and vaccine development due to its ability to enhance the stability and translational efficiency of mRNA while reducing immunogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMT-N1-Methyl-PseudoUridine typically involves the protection of the 5’-hydroxyl group of pseudoUridine with a 4,4’-dimethoxytrityl (DMT) group. The N1 position is methylated to form N1-Methyl-PseudoUridine. The 2’-hydroxyl group is often protected with a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted reactions during oligonucleotide synthesis .
Industrial Production Methods
Industrial production of 5’-DMT-N1-Methyl-PseudoUridine involves large-scale chemical synthesis using automated solid-phase synthesis techniques. The process includes the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain, followed by deprotection and purification steps.
Chemical Reactions Analysis
Types of Reactions
5’-DMT-N1-Methyl-PseudoUridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nucleobase or sugar moiety.
Substitution: Substitution reactions can introduce different functional groups at specific positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various modified nucleosides and oligonucleotides with enhanced stability and functionality .
Scientific Research Applications
5’-DMT-N1-Methyl-PseudoUridine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified RNA oligonucleotides for structural and functional studies.
Biology: Plays a crucial role in the study of RNA modifications and their effects on RNA stability and function.
Medicine: Integral to the development of mRNA-based therapeutics and vaccines, including those for COVID-19
Industry: Used in the large-scale production of modified RNA for various applications, including gene therapy and vaccine development
Mechanism of Action
The mechanism of action of 5’-DMT-N1-Methyl-PseudoUridine involves its incorporation into RNA oligonucleotides, where it enhances RNA stability and reduces immunogenicity. The compound achieves this by altering the RNA structure and increasing its resistance to enzymatic degradation. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Similar Compounds
Pseudouridine: The parent compound of 5’-DMT-N1-Methyl-PseudoUridine, known for its role in RNA stability.
5-Methoxyuridine: Another modified nucleoside with similar applications in RNA therapeutics.
N1-Methyl-Pseudouridine: A closely related compound with similar properties and applications.
Uniqueness
5’-DMT-N1-Methyl-PseudoUridine is unique due to its specific modifications that enhance RNA stability and translational efficiency while reducing immunogenicity. These properties make it particularly valuable in the development of mRNA-based therapeutics and vaccines .
Properties
Molecular Formula |
C31H32N2O8 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-33-17-24(29(36)32-30(33)37)28-27(35)26(34)25(41-28)18-40-31(19-7-5-4-6-8-19,20-9-13-22(38-2)14-10-20)21-11-15-23(39-3)16-12-21/h4-17,25-28,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,28+/m1/s1 |
InChI Key |
VSNLNQTWDOWQBD-HPQIJTKRSA-N |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origin of Product |
United States |
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